2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide
Overview
Description
2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a fluorobenzyl group, an amino group, and a hydroxyimino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and glyoxylic acid.
Formation of Intermediate: The reaction between 4-fluorobenzylamine and glyoxylic acid forms an intermediate compound.
Hydroxyimino Group Introduction: The intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxyimino group.
Final Product Formation: The final step involves the cyclization of the intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and protein binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-benzyl-2-(hydroxyimino)acetamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-amino-N-(4-chlorobenzyl)-2-(hydroxyimino)acetamide: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.
Uniqueness
2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and binding affinity in biological systems. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-2-hydroxyiminoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O2/c10-7-3-1-6(2-4-7)5-12-9(14)8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCMIQOBEDNEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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